molecular formula C12H18ClNO2S B2687866 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 2411243-86-0

2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2687866
CAS RN: 2411243-86-0
M. Wt: 275.79
InChI Key: ABXWPFSQBDGGKB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1993 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the body and play a role in a variety of physiological processes. Activation of these receptors by this compound 55,940 leads to a range of biochemical and physiological effects, including modulation of pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a range of biochemical and physiological effects, including modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 has several advantages for use in laboratory experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential for toxicity and the need for careful handling and storage.

Future Directions

There are several areas of future research that could be explored with 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940, including its potential for use in the treatment of chronic pain conditions, neurodegenerative diseases, and cancer. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound 55,940 and its potential for use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with thiophen-2-ylmethylamine to form the intermediate compound 2-chloro-N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)acetamide. This intermediate is then reacted with 1-pentanol under acidic conditions to form the final product, this compound.

Scientific Research Applications

2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.

properties

IUPAC Name

2-chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-2-4-10(15)8-14(12(16)7-13)9-11-5-3-6-17-11/h3,5-6,10,15H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXWPFSQBDGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(CC1=CC=CS1)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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